

Application Notes: c-Myc Inhibitor 8 in Lung Cancer Research Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Myc inhibitor 8*

Cat. No.: *B12388121*

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Introduction

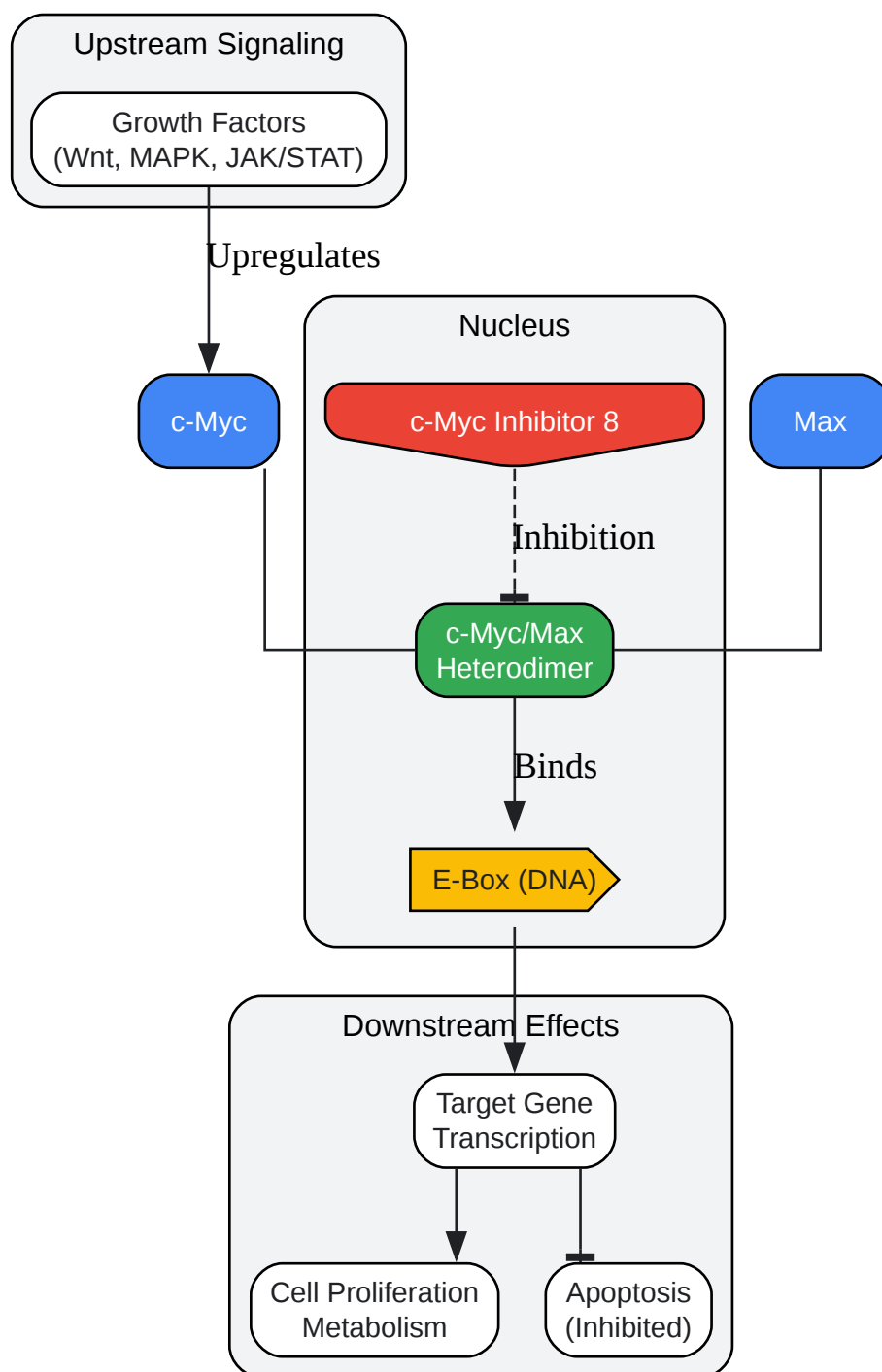
The c-Myc oncoprotein is a critical transcription factor that is deregulated in over 50% of non-small cell lung cancers (NSCLC) and is frequently amplified in small cell lung cancer (SCLC).[1] Its overexpression drives tumorigenesis by promoting uncontrolled cell proliferation, metabolic reprogramming, and resistance to therapy.[2][3] Consequently, c-Myc represents a high-value therapeutic target in lung cancer research.[4] Small molecule inhibitors designed to disrupt c-Myc activity are invaluable tools for investigating its role in cancer biology and for developing novel therapeutics.[5]

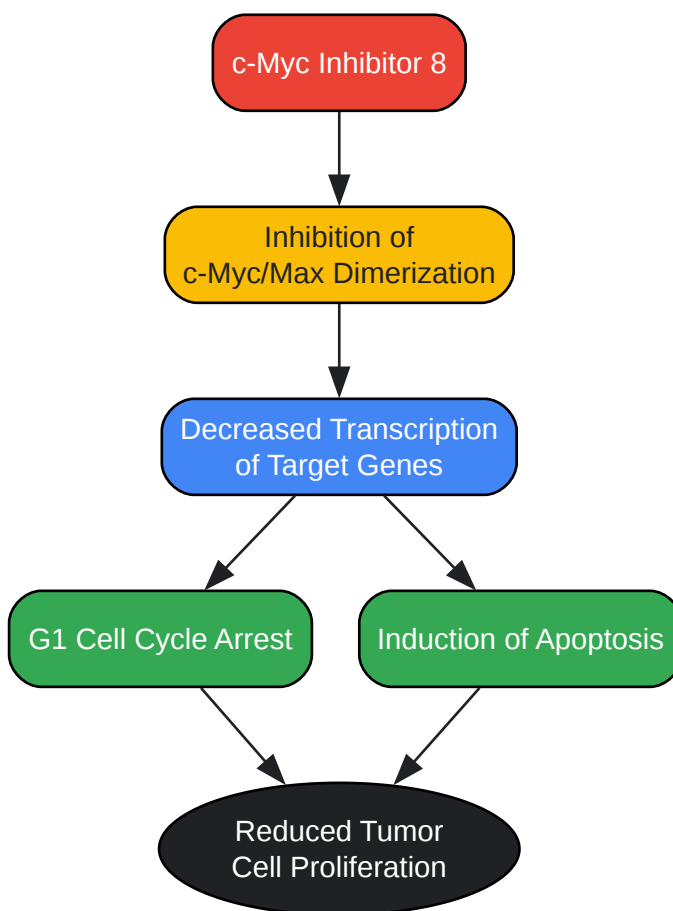
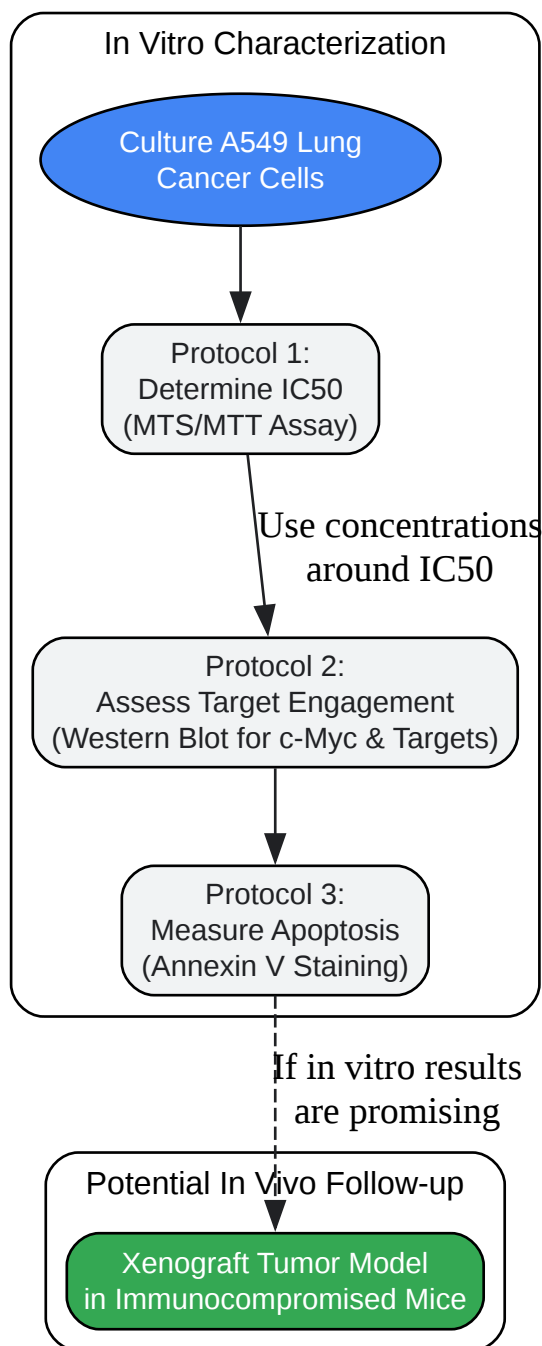
c-Myc inhibitor 8 (c-Myc-i8) is a novel rhodanine-based small molecule designed to inhibit the c-Myc/Max protein-protein interaction, a critical step for c-Myc's transcriptional activity.[5][6] These application notes provide an overview of its use, relevant quantitative data, and detailed protocols for its characterization in lung cancer cell line models.

Mechanism of Action

c-Myc functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes.[3] This binding initiates the transcription of a vast network of genes involved in cell cycle progression, metabolism, and cell growth.[7] Small molecule inhibitors, such as c-Myc-i8, are designed to physically obstruct the interface between c-Myc and Max, preventing

the formation of a functional heterodimer. This inhibition leads to a downstream reduction in the expression of Myc target genes, resulting in decreased cell proliferation and the induction of apoptosis.[8]





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- To cite this document: BenchChem. [Application Notes: c-Myc Inhibitor 8 in Lung Cancer Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388121#application-of-c-myc-inhibitor-8-in-lung-cancer-research-models]

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